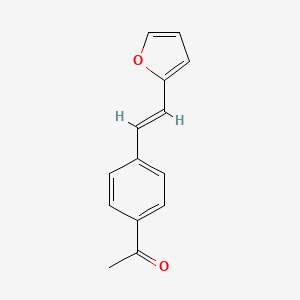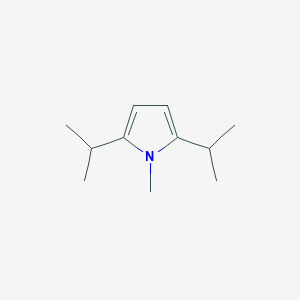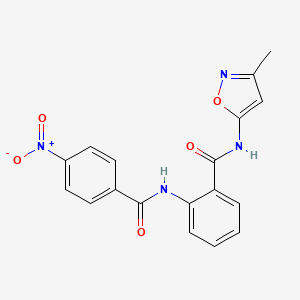
2-Pentylquinoline-4-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pentylquinoline-4-carbothioamide is a heterocyclic compound that belongs to the quinoline family. Quinolines are nitrogen-containing aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of the carbothioamide group in this compound adds to its chemical reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentylquinoline-4-carbothioamide typically involves the reaction of 2-pentylquinoline with a thiocarbamide derivative. One common method is the reaction of 2-pentylquinoline with thiocarbamide in the presence of a suitable catalyst under reflux conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-Pentylquinoline-4-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carbothioamide group to other functional groups such as amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include quinoline-4-carboxylic acid derivatives, amines, and various substituted quinoline derivatives .
Scientific Research Applications
2-Pentylquinoline-4-carbothioamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antioxidant properties, making it useful in biological studies.
Medicine: Research is ongoing to explore its potential as an anticancer and antimalarial agent.
Industry: It is used in the development of fluorescent sensors for the detection of metal ions such as copper and iron
Mechanism of Action
The mechanism of action of 2-Pentylquinoline-4-carbothioamide involves its interaction with specific molecular targets and pathways. For example, in its potential antimalarial activity, the compound may inhibit the translation elongation factor 2 (PfEF2) in Plasmodium falciparum, disrupting protein synthesis and leading to the death of the parasite . Additionally, its antimicrobial activity may involve the inhibition of bacterial RNA synthesis .
Comparison with Similar Compounds
Similar Compounds
N-acyl-morpholine-4-carbothioamides: These compounds share the carbothioamide group and exhibit similar antimicrobial and antioxidant properties.
Quinoline-4-carboxamide derivatives: These compounds have similar quinoline structures and are used in various medicinal applications.
Uniqueness
2-Pentylquinoline-4-carbothioamide is unique due to its specific pentyl substitution on the quinoline ring, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
Properties
CAS No. |
62077-97-8 |
|---|---|
Molecular Formula |
C15H18N2S |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
2-pentylquinoline-4-carbothioamide |
InChI |
InChI=1S/C15H18N2S/c1-2-3-4-7-11-10-13(15(16)18)12-8-5-6-9-14(12)17-11/h5-6,8-10H,2-4,7H2,1H3,(H2,16,18) |
InChI Key |
ZZDKNXBYCDTDFA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=NC2=CC=CC=C2C(=C1)C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


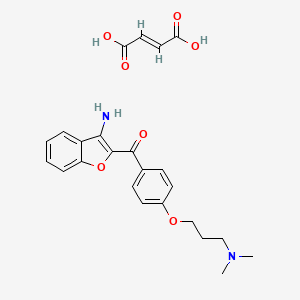
![4-(Benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one](/img/structure/B12883622.png)



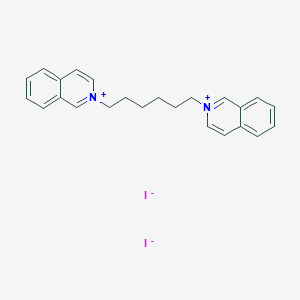

![[2-(1,2,4-triazol-4-ylcarbamoyl)phenyl] Acetate](/img/structure/B12883643.png)
![2-(2,4-Dichlorophenyl)-2-hydroxy-1-[4-(pyrrolidin-1-yl)phenyl]ethan-1-one](/img/structure/B12883647.png)
